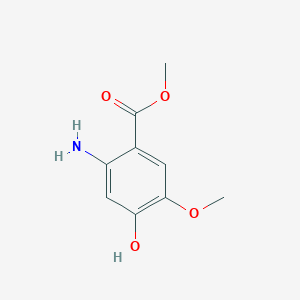

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-amino-4-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKBPICSIFDGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630878 | |

| Record name | Methyl 2-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848092-84-2 | |

| Record name | Methyl 2-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Methyl 2-amino-4-hydroxy-5-methoxybenzoate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-hydroxy-5-methoxybenzoate is a highly functionalized aromatic compound, representing a valuable scaffold and intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating amino, hydroxyl, and methoxy groups alongside an electron-withdrawing methyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this target compound, beginning from a commercially available precursor. We delve into the causal reasoning behind the strategic selection of a two-step synthetic pathway involving nitration followed by reduction. Furthermore, this document establishes a self-validating framework for the comprehensive characterization of the final product using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each protocol is presented with the explicit goal of ensuring reproducibility and confirming structural integrity and purity, empowering researchers to confidently utilize this compound in their discovery workflows.

Rationale and Synthetic Strategy

The synthesis of multi-substituted benzene rings requires a strategic approach that considers the directing effects of existing substituents and the robustness of subsequent chemical transformations. For Methyl 2-amino-4-hydroxy-5-methoxybenzoate, a logical and efficient synthetic pathway involves the introduction of the amine functionality via a nitro-group intermediate. This classic approach is widely adopted due to the reliability and high yields associated with the reduction of aromatic nitro compounds.

Our selected strategy commences with a suitable substituted benzoic acid ester, proceeds through a regioselective electrophilic aromatic substitution (nitration), and concludes with a catalytic reduction. This sequence is advantageous because the nitration of an activated ring is typically straightforward, and the subsequent reduction of the nitro group to an amine is a well-established, high-yielding transformation that is tolerant of the ester and ether functional groups present on the molecule.[1]

Synthetic Workflow Diagram

Sources

Physicochemical properties of "Methyl 2-amino-4-hydroxy-5-methoxybenzoate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Introduction: The Physicochemical Blueprint of a Potential Drug Candidate

In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributed not to a lack of potency, but to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[2][3] Understanding and optimizing these properties at the earliest stages is paramount to navigating the complex biological systems the drug must traverse.[4]

This guide provides a comprehensive technical overview of Methyl 2-amino-4-hydroxy-5-methoxybenzoate (CAS No. 848092-84-2), a substituted anthranilate derivative. By dissecting its core physicochemical attributes, we aim to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and actionable protocols required to assess its potential as a drug scaffold or intermediate. This document moves beyond a simple data sheet, offering insights into the causal relationships between a molecule's properties and its ultimate biological fate, grounded in authoritative methodologies.

Section 1: Core Physicochemical Profile

A molecule's identity and fundamental behavior are encapsulated by its core physical and chemical properties. The following table summarizes the known and predicted attributes of Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-amino-4-hydroxy-5-methoxybenzoate | [5] |

| CAS Number | 848092-84-2 | [5][6] |

| Molecular Formula | C₉H₁₁NO₄ | [5][6] |

| Molecular Weight | 197.19 g/mol | [5][6] |

| Appearance | Data not available; likely a solid (e.g., powder or crystals) at room temperature. | Inferred |

| Melting Point | Data not available. Experimental determination is required. | [6][7] |

| Boiling Point | Data not available. Experimental determination is required. | [7] |

| pKa | Data not available. Critical parameter requiring experimental determination. | |

| LogP | Data not available. Critical parameter requiring experimental determination. |

Note: The absence of experimentally determined data for properties like melting point, pKa, and LogP highlights the critical need for the empirical studies outlined in Section 3 of this guide.

Section 2: The Significance of Key Properties in Drug Development

Simply listing properties is insufficient; understanding their impact is what drives informed decision-making in medicinal chemistry. The interplay between a molecule's structure and its behavior in a biological environment is governed by these fundamental parameters.[8]

Ionization Constant (pKa): The pH-Dependent Switch

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[9] For Methyl 2-amino-4-hydroxy-5-methoxybenzoate, three functional groups are of interest for ionization: the weakly basic aromatic amine (-NH₂), the weakly acidic phenolic hydroxyl (-OH), and the potential for hydrolysis of the methyl ester (-COOCH₃) under certain conditions.

-

Causality & Expertise : The ionization state is a master variable controlling solubility, permeability, and target binding. At the pH of the small intestine (~6.0-7.4), the amine group may be partially protonated (-NH₃⁺) and the phenolic group may be partially deprotonated (-O⁻). This charge distribution profoundly affects the molecule's ability to cross lipid cell membranes (favoring the neutral form) versus its solubility in aqueous media like blood plasma (favoring the ionized form).[3] Predicting the dominant species at physiological pH is crucial for anticipating its ADME profile.

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (LogP/LogD): Balancing Fat and Water Affinity

Lipophilicity, or "fat-loving" character, is one of the most critical physicochemical properties influencing a drug's behavior.[10] It is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and water.

-

LogP : Represents the partition coefficient of the neutral form of the molecule.

-

LogD : Represents the distribution coefficient at a specific pH, accounting for all ionized and neutral species. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.[10]

-

Causality & Expertise : A molecule's LogP/D value provides insight into its "drug-likeness."[2]

-

High Lipophilicity : Can lead to enhanced binding to target proteins but may also cause poor aqueous solubility, high plasma protein binding, and increased metabolic turnover by enzymes like Cytochrome P450s. It can also be associated with off-target toxicity.[8]

-

Low Lipophilicity : Often results in good aqueous solubility but may prevent the molecule from crossing biological membranes, leading to poor absorption and limited distribution into tissues, including the central nervous system.[3] Achieving an optimal LogD value (typically between 1 and 3) is a key goal in lead optimization.[8]

-

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed into the bloodstream, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs.[4] The solubility of Methyl 2-amino-4-hydroxy-5-methoxybenzoate will be heavily influenced by its crystalline structure (lattice energy) and its ionization state (pKa) at a given pH.

-

Causality & Expertise : Solubility is not a fixed value; it is dependent on pH, temperature, and the presence of co-solvents. For ionizable compounds, solubility is lowest at the isoelectric point (where the net charge is zero) and increases as the molecule becomes charged. Therefore, assessing solubility across a physiologically relevant pH range (e.g., pH 2 to 7.5) is essential.

Chemical Stability: Ensuring Integrity and Safety

A drug substance must remain stable throughout its shelf life and upon administration.[11] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[12]

-

Causality & Expertise : The functional groups in Methyl 2-amino-4-hydroxy-5-methoxybenzoate—particularly the aromatic amine and phenolic hydroxyl—are susceptible to oxidation. The ester group is susceptible to hydrolysis, especially at non-neutral pH. A comprehensive stability assessment should therefore evaluate the molecule's integrity under various stress conditions, including heat, light, humidity, and a range of pH values, as recommended by ICH guidelines.[11][13]

Section 3: Authoritative Experimental Protocols

To ensure scientific integrity, physicochemical parameters must be determined using robust, validated experimental methods. The following protocols provide step-by-step guidance for characterizing Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

Caption: Workflow for Shake-Flask LogD determination.

Protocol: Solution Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify potential stability liabilities of the compound in solution, following principles laid out in ICH guidelines. [14]

-

Principle : The compound is subjected to stress conditions (acidic, basic, oxidative) to accelerate degradation. The amount of remaining parent compound is monitored over time by HPLC, allowing for the identification of degradation pathways and estimation of stability under normal conditions. [15]* Materials :

-

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from all potential degradants)

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

pH meter, temperature-controlled incubator

-

-

Methodology :

-

Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Dilute the stock solution into 0.1 M HCl.

-

Base Hydrolysis : Dilute the stock solution into 0.1 M NaOH.

-

Oxidation : Dilute the stock solution into 3% H₂O₂.

-

Control : Dilute the stock solution into deionized water.

-

-

Incubation : Store all solutions at a controlled temperature (e.g., 40-50°C).

-

Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary (e.g., acid sample with NaOH, base sample with HCl), and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis : Analyze all samples using the stability-indicating HPLC method.

-

Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time for each condition to determine the rate of degradation.

-

Conclusion

The physicochemical properties of Methyl 2-amino-4-hydroxy-5-methoxybenzoate are not mere data points; they are critical determinants of its potential success or failure in the drug development pipeline. This guide has established the foundational identity of the molecule and, more importantly, provided the rationale and authoritative protocols for determining its key ADME-related properties: pKa, LogD, solubility, and stability. By systematically executing these experiments, researchers can build a robust data package, enabling informed, data-driven decisions in the optimization of this and related chemical scaffolds. This proactive approach to physicochemical profiling is a cornerstone of modern, efficient, and successful drug discovery.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Gleeson, M. P., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Subero, V., et al. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ChemicalBook. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Slideshare. (n.d.). Stability testing protocols.

- Creative Bioarray. (n.d.).

- QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals.

- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Scribd. (n.d.). ICH Guidelines for Stability Testing.

- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.

- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Novaković, J., et al. (2019).

- Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Sunway Pharm Ltd. (n.d.).

- LabSolu. (n.d.).

- ChemicalBook. (n.d.).

- BLD Pharm. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. labsolu.ca [labsolu.ca]

- 6. methyl 2-amino-4-hydroxy-5-methoxybenzoate - CAS:848092-84-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. methyl 2-amino-4-hydroxy-5-methoxybenzoate CAS#: 848092-84-2 [m.chemicalbook.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Stability testing protocols | PPTX [slideshare.net]

- 12. fda.gov [fda.gov]

- 13. scribd.com [scribd.com]

- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 15. qualityhub.com [qualityhub.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-hydroxy-5-methoxybenzoate

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 2-amino-4-hydroxy-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also the underlying scientific principles and methodologies required for its empirical verification.

Introduction: The Structural Significance of Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Methyl 2-amino-4-hydroxy-5-methoxybenzoate (C₉H₁₁NO₄, M.W.: 197.19 g/mol ) is a polysubstituted aromatic ester.[1][2] Its structural complexity, featuring a densely functionalized benzene ring, makes it a valuable scaffold in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in any research and development context. Spectroscopic techniques such as NMR and mass spectrometry are indispensable tools for confirming its identity, purity, and structure. This guide will provide a detailed exposition of the expected spectral data and the rationale behind their interpretation.

Mass Spectrometry Analysis: Unveiling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For aromatic esters like Methyl 2-amino-4-hydroxy-5-methoxybenzoate, the molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[3]

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 197 | [M]⁺ | [C₉H₁₁NO₄]⁺ | Molecular Ion |

| 166 | [M - OCH₃]⁺ | [C₈H₈NO₃]⁺ | Loss of the methoxy group from the ester |

| 138 | [M - COOCH₃]⁺ | [C₇H₈NO₂]⁺ | Loss of the carbomethoxy group |

| 123 | [M - COOCH₃ - CH₃]⁺ | [C₆H₅NO₂]⁺ | Subsequent loss of a methyl radical from the methoxy group |

| 108 | [C₆H₆O₂]⁺ | Aromatic fragment after loss of amino and ester groups |

Fragmentation Pathway and Rationale

The fragmentation of aromatic esters in a mass spectrometer is often initiated by the ionization of the molecule, followed by cleavage of the bonds adjacent to the carbonyl group.[3][4][5] The most common fragmentation patterns involve the loss of the alkoxy group or the entire ester group.

Caption: Structure of Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

Advanced 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

-

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this case, due to the substitution pattern, minimal or no correlations are expected between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. [6]It would definitively link the aromatic proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. [6]For example, the protons of the methyl ester would show a correlation to the carbonyl carbon.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of Methyl 2-amino-4-hydroxy-5-methoxybenzoate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments for complete structural elucidation.

-

Data Processing and Analysis: Process the acquired data using appropriate software and assign the signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-amino-4-hydroxy-5-methoxybenzoate. The predicted mass spectrometry and NMR data, grounded in established principles of organic spectroscopy, serve as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for the advancement of scientific research and drug development.

References

-

Scott, K. N. (1972). ¹³C N.M.R. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2378-2384. [Link]

- Bruck, M. A. (n.d.).

-

Chem Ed Tutorials. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Gama, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5205–5214. [Link]

- University of Colorado Boulder. (n.d.).

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Anasazi Instruments. (n.d.).

-

Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?[Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]

-

Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495–1506. [Link]

-

JoVE. (2024, December 5). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. [Link]

-

Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics, 377(1-2), 105–111. [Link]

-

Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Amerigo Scientific. (n.d.). Methyl 2-Amino-5-hydroxy-4-methoxybenzoate. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. [Link]

-

Pediaa. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

Sources

Biological activity of substituted aminobenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Aminobenzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobenzoic acid scaffold, particularly para-aminobenzoic acid (PABA), represents a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1][2] Its structural simplicity, coupled with the reactivity of its amino and carboxylic acid functional groups, allows for extensive derivatization, leading to compounds with a broad spectrum of biological activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of substituted aminobenzoic acid derivatives. We delve into their most significant therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and screening of novel drug candidates based on this privileged scaffold.

The Aminobenzoic Acid Core: A Privileged Scaffold in Drug Discovery

Para-aminobenzoic acid (PABA) is a naturally occurring substance, recognized biochemically as a precursor for folic acid synthesis in many bacteria, yeasts, and plants.[4] This metabolic pathway, essential for pathogens but absent in humans (who obtain folate from their diet), presents a classic target for antimicrobial agents. The sulfonamides, structural mimics of PABA, were among the first successful antibacterial drugs, competitively inhibiting the enzyme dihydropteroate synthase and validating the PABA scaffold as a launchpad for drug design.[1][5]

Beyond its role in folate metabolism, the aminobenzoic acid core is amenable to diverse chemical modifications:

-

The Carboxyl Group (-COOH): Can be readily converted into esters or amides, altering the molecule's polarity, solubility, and ability to interact with biological targets.[1][6]

-

The Amino Group (-NH2): Can be acylated, alkylated, or used to form Schiff bases (imines), significantly expanding the chemical space and introducing new pharmacophoric features.[1][6]

-

The Aromatic Ring: Can be substituted with various functional groups (e.g., halogens, hydroxyls, alkyls) to modulate electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning biological activity.[2]

This inherent versatility has enabled the development of PABA derivatives with applications extending far beyond antimicrobial agents, including roles as local anesthetics (e.g., procaine), anticancer agents, and anti-inflammatory compounds.[1][7][8]

A General Workflow for Derivative Synthesis and Screening

The discovery pipeline for novel aminobenzoic acid derivatives follows a logical, iterative process. The causality behind this workflow is to efficiently move from a broad library of synthesized compounds to a refined set of lead candidates with validated activity and a clear understanding of their structure-activity relationships.

Anticancer Activity

Numerous substituted aminobenzoic acid derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][4] The mechanism often involves inducing apoptosis or inhibiting cell proliferation, though specific molecular targets can vary widely depending on the derivative's structure.

Structure-Activity Relationship (SAR) Insights

-

Schiff Base Formation: Condensation of the amino group with various aldehydes to form imines is a common strategy. The nature of the aldehyde moiety is critical; for instance, derivatives formed with salicylaldehydes or 5-nitrofurfural often exhibit potent cytotoxicity.[4]

-

Hydrazide Derivatives: Converting the carboxylic acid to a hydrazide and subsequently reacting it with other carbonyl compounds can produce highly active agents.[9]

-

Ring Substituents: The addition of lipophilic or electron-withdrawing groups to the aromatic ring can enhance cytotoxic potency, potentially by improving cell membrane permeability or interaction with target proteins.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a cytotoxic compound.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzamide Derivative | MCF-7 (Breast) | 21.3 ± 4.1 | [1] |

| Benzamide Derivative | HCT-116 (Colon) | 28.3 ± 5.1 | [1] |

| Carboxamide Derivative | A549 (Lung) | 3.0 | [1] |

| Quinazolinone Derivative | Caco-2 (Colon) | 23.31 ± 0.09 | [1] |

| Schiff Base Derivative | HepG2 (Liver) | ≥ 15.0 | [4][10] |

| Alkyl Derivative | NCI-H460 (Lung) | 15.59 | [11] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for screening compounds for cytotoxic activity by measuring the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases serves as a proxy for cell viability.

1. Cell Seeding:

- Rationale: To ensure a consistent number of cells are exposed to the test compound, allowing for reproducible results.

- Procedure: Culture human cancer cells (e.g., MCF-7, HepG2) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Rationale: To expose the cells to a range of concentrations to determine the dose-dependent effect on viability.

- Procedure: Prepare a stock solution of the test derivative in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24-72 hours.

3. MTT Addition and Incubation:

- Rationale: To introduce the indicator dye that will be metabolized by living cells.

- Procedure: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

4. Formazan Solubilization:

- Rationale: To dissolve the insoluble formazan crystals so their concentration can be measured spectrophotometrically.

- Procedure: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution (e.g., 0.04 N HCl in isopropanol), to each well. Gently pipette to ensure all crystals are dissolved.

5. Data Acquisition and Analysis:

- Rationale: To quantify the amount of formazan produced, which is proportional to the number of viable cells.

- Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

Substituted aminobenzoic acids, particularly Schiff bases and esters, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]

Mechanism of Action: Folate Pathway Inhibition

The primary mechanism for many PABA-derived antimicrobials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate (PABA), these derivatives act as competitive inhibitors, halting the production of dihydrofolic acid and, consequently, DNA synthesis, leading to a bacteriostatic effect.[5]

Structure-Activity Relationship (SAR) Insights

-

Schiff Bases vs. Esters: In some studies, Schiff bases of PABA have been found to be more potent antimicrobial agents than their corresponding ester derivatives.[12]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as bromo substituents, on the aromatic ring can increase antimicrobial activity against certain strains.[12]

-

Hybrid Molecules: Combining the PABA scaffold with other bioactive moieties (a molecular hybridization approach) can yield derivatives with potent and broad-spectrum antifungal properties.[4]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Sulfanilamide | Bacterial Strains | 0.97 - 62.5 | [1] |

| Schiff Base | S. aureus (MRSA) | from 15.62 µM | [4][10] |

| Schiff Base | Fungal Strains | from 7.81 µM | [4][10] |

| Bromo-Substituted Schiff Base | B. subtilis | 2.11 µM/ml | [12] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a gold-standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.[13] It is a self-validating system when performed alongside positive (known susceptible strain) and negative (no inoculum) controls.

1. Preparation of Inoculum:

- Rationale: To standardize the number of bacterial cells used in the assay, ensuring consistency and comparability of results.

- Procedure: Select a few colonies of the test microorganism (e.g., S. aureus) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

2. Compound Dilution Series:

- Rationale: To create a gradient of compound concentrations to identify the lowest concentration that inhibits growth.

- Procedure: In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

3. Inoculation and Incubation:

- Rationale: To expose the standardized bacterial population to the compound dilutions and allow for growth.

- Procedure: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- Rationale: To visually assess the inhibition of bacterial growth.

- Procedure: After incubation, examine the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined by visual inspection or by using a plate reader to measure optical density.

Anti-inflammatory Activity

Derivatives of both para- and ortho-aminobenzoic acid have been synthesized and evaluated for anti-inflammatory properties.[14][15][16] Their mechanisms can involve the inhibition of pro-inflammatory enzymes or the reduction of inflammatory cytokine production.[17]

Mechanism of Action

The anti-inflammatory effects of aminobenzoic acid derivatives can be attributed to several mechanisms, including:

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives can significantly reduce the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[17]

-

Enzyme Inhibition: Certain compounds may inhibit enzymes like myeloperoxidase (MPO), which is associated with oxidative stress and inflammation.[17]

-

Analgesic Properties: Many compounds with anti-inflammatory effects also exhibit analgesic properties, suggesting an overlap in their mechanism of action, possibly through the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[15][16]

Experimental Protocol: LPS-Stimulated TNF-α Release Assay

This in vitro assay is a robust model for screening compounds for potential anti-inflammatory effects by measuring their ability to inhibit the release of a key pro-inflammatory cytokine from immune cells.[18]

1. Cell Culture and Seeding:

- Rationale: To use a relevant immune cell line that produces inflammatory cytokines in response to a known stimulus.

- Procedure: Culture a human monocytic cell line like THP-1 or a murine macrophage line like RAW 264.7. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight. If using THP-1 cells, differentiation into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) may be required.

2. Compound Pre-treatment:

- Rationale: To allow the test compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

- Procedure: Treat the cells with various concentrations of the aminobenzoic acid derivative for 1-2 hours.

3. Inflammatory Stimulation:

- Rationale: To induce a potent inflammatory response and the release of TNF-α.

- Procedure: Stimulate the cells by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to a final concentration of 100-1000 ng/mL. Incubate for 4-24 hours.

4. Supernatant Collection and Analysis:

- Rationale: To measure the amount of TNF-α released into the culture medium.

- Procedure: Centrifuge the plate to pellet the cells. Carefully collect the supernatant. Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

- Rationale: To determine the inhibitory effect of the compound on cytokine release.

- Procedure: Compare the TNF-α levels in the compound-treated wells to the LPS-only control wells. Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticonvulsant Activity

PABA derivatives have also been explored for their therapeutic effects in the central nervous system, including anticonvulsant activity.[1] The evaluation of these compounds typically requires in vivo animal models that simulate different types of seizures.

Screening Models for Anticonvulsant Drugs

The identification of anticonvulsant activity has historically relied on a few clinically validated rodent models that are predictive of efficacy against specific seizure types in humans.[19]

-

Maximal Electroshock (MES) Seizure Model:

-

Clinical Correlate: Generalized Tonic-Clonic Seizures.[19]

-

Rationale: This test identifies compounds that prevent the spread of seizures. An electrical stimulus is applied to the animal (typically a mouse or rat), inducing a tonic hindlimb extension. The ability of a test compound to prevent this extension indicates anticonvulsant activity. This model was instrumental in the discovery of phenytoin.[19][20]

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model:

-

Clinical Correlate: Generalized Myoclonic and Absence Seizures.[19]

-

Rationale: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is effective at identifying compounds that raise the seizure threshold. The test measures a compound's ability to prevent or delay the onset of seizures following a subcutaneous injection of PTZ.[19][20]

-

The use of these whole-animal models is essential because in vitro systems cannot fully replicate the complex neuronal circuitry involved in epilepsy.[21]

Conclusion and Future Perspectives

The substituted aminobenzoic acid framework is a remarkably fruitful scaffold in drug discovery, yielding compounds with a vast range of biological activities. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The established link between specific structural modifications and resulting biological function—the core of SAR—provides a rational basis for optimizing lead compounds.

Future research should focus on leveraging molecular hybridization to create multi-target ligands, potentially offering improved efficacy or novel mechanisms of action. Furthermore, a deeper investigation into the specific molecular targets of the most potent anticancer and anti-inflammatory derivatives is needed to move beyond phenotypic screening and toward a more complete mechanistic understanding.[7] As new synthetic methodologies and biological screening platforms emerge, the aminobenzoic acid core is poised to remain a valuable and enduring scaffold in the development of next-generation therapeutics.

References

-

Aftab, R., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

-

Lieber, C. S., et al. (2009). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]

-

Adhikari, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

-

Bialer, M., & White, H. S. (2010). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

-

Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

-

Aftab, R., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

-

Kumar, R., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Available at: [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

-

Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Discovery Today. Available at: [Link]

-

Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Bock, L., et al. (1974). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

-

Nwabunike, M. O., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

-

Ghildiyal, A., & Gautam, A. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Miller, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Raza, A., et al. (2022). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. Available at: [Link]

-

WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. Available at: [Link]

-

Van den Driessche, F., & Rigole, P. (2018). In vitro antimicrobial susceptibility testing methods. Pure. Available at: [Link]

-

Bock, L., et al. (1974). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. Available at: [Link]

-

Fassihi, A., et al. (2012). Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2025). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

-

Al-Amin, M. M., et al. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Exploratory Neuroscience. Available at: [Link]

-

White, H. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia. Available at: [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available at: [Link]

-

Kos, J., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available at: [Link]

-

Löscher, W., & Schmidt, D. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. Available at: [Link]

-

ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available at: [Link]

-

Van den Driessche, F., & Rigole, P. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. Available at: [Link]

-

Löscher, W., & Schmidt, D. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. ResearchGate. Available at: [Link]

-

Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. Available at: [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 21. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-amino-4-hydroxy-5-methoxybenzoate: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties has led to the exploration of a diverse chemical space. Within this landscape, the substituted aminobenzoic acid motif has proven to be a versatile and highly effective scaffold. This technical guide delves into the potential of a specific, yet underexplored, scaffold: Methyl 2-amino-4-hydroxy-5-methoxybenzoate . We will explore its synthetic accessibility, dissect the intricate role of its unique substitution pattern in facilitating potent and selective kinase inhibition, and provide detailed, field-proven protocols for its derivatization and subsequent evaluation as a cornerstone for novel kinase inhibitor discovery programs.

The Rationale: Why Methyl 2-amino-4-hydroxy-5-methoxybenzoate?

The selection of a core scaffold is a pivotal decision in any kinase inhibitor drug discovery campaign. The "Methyl 2-amino-4-hydroxy-5-methoxybenzoate" structure presents a compelling starting point for several key reasons:

-

Proven Kinase-Binding Motifs: The 2-aminobenzoic acid core is a well-established pharmacophore in numerous kinase inhibitors. The amino group and the adjacent carbonyl of the ester can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a fundamental anchoring point for many Type I and Type II inhibitors.

-

Strategic Placement of Functionality: The hydroxyl and methoxy groups at the 4 and 5 positions, respectively, offer a rich platform for structure-activity relationship (SAR) studies. These groups can be exploited to:

-

Enhance Potency: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming additional interactions with the kinase active site.

-

Modulate Selectivity: The differential steric and electronic properties of the hydroxyl and methoxy groups can be leveraged to achieve selectivity for a specific kinase or kinase family.

-

Improve Physicochemical Properties: These functional groups can influence solubility, permeability, and metabolic stability, all critical parameters for drug development.

-

-

Synthetic Tractability: The scaffold is readily accessible from commercially available starting materials, allowing for the efficient generation of diverse chemical libraries for high-throughput screening and lead optimization.

The closely related scaffold, Methyl 4-amino-2-methoxybenzoate, serves as a crucial intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib, further validating the potential of this chemical class.[1]

Synthetic Strategy: Accessing the Core and Building Diversity

A robust and flexible synthetic route is paramount for exploring the full potential of the "Methyl 2-amino-4-hydroxy-5-methoxybenzoate" scaffold. The following proposed synthesis provides a reliable pathway to the core and highlights key points for diversification.

Synthesis of the Core Scaffold

The synthesis of Methyl 2-amino-4-hydroxy-5-methoxybenzoate can be approached from commercially available starting materials such as 4-hydroxy-3-methoxybenzoic acid.

Caption: Proposed synthetic route to the core scaffold.

Diversification Strategies

The true power of this scaffold lies in its potential for derivatization at multiple key positions. The following diagram illustrates the primary points of modification to generate a focused library of kinase inhibitor candidates.

Caption: Key diversification points on the scaffold.

Structure-Activity Relationship (SAR) Insights and Design Principles

While direct SAR data for the "Methyl 2-amino-4-hydroxy-5-methoxybenzoate" scaffold is emerging, we can extrapolate key design principles from related aminobenzoic acid and aminobenzamide kinase inhibitors.

-

The Hinge-Binding Region (Position 2): The 2-amino group is critical for anchoring the inhibitor to the kinase hinge region. Acylation of this amine with various aryl and heteroaryl groups is a proven strategy to introduce moieties that can occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and influencing selectivity.

-

The Solvent-Exposed Region (Positions 4 and 5): The 4-hydroxy and 5-methoxy groups are projected towards the solvent-exposed region of the ATP-binding site.

-

The 4-hydroxyl group can serve as a crucial hydrogen bond donor or acceptor. Modification of this group, for instance, through etherification, can be used to probe interactions with residues in this region and to modulate physicochemical properties.

-

The 5-methoxy group can also engage in hydrogen bonding or be a target for bioisosteric replacement.[2][3] Replacing the methoxy group with other functionalities (e.g., fluoro, difluoromethyl) can impact lipophilicity and metabolic stability.[2] The relative positioning of the hydroxyl and methoxy groups can influence the overall conformation of the inhibitor and its binding affinity.[4]

-

-

The Ribose Pocket (Position 1): The methyl ester at position 1 occupies the space typically filled by the ribose moiety of ATP. Conversion of the ester to a small amide or a carboxylic acid can introduce additional hydrogen bonding interactions and improve solubility.

Table 1: Postulated Impact of Substituents on Kinase Inhibition

| Position | Functional Group | Potential Role in Kinase Binding | Design Considerations |

| 2 | Amino | Hinge-binding anchor (H-bond donor) | Acylation with diverse groups to explore hydrophobic pockets. |

| 4 | Hydroxyl | H-bond donor/acceptor, interacts with solvent-exposed region | Etherification to probe for additional interactions and modulate properties. |

| 5 | Methoxy | H-bond acceptor, influences electronics and conformation | Bioisosteric replacement to fine-tune properties.[2][3] |

| 1 | Methyl Ester | Occupies ribose pocket | Conversion to amides or carboxylic acids for additional interactions and improved solubility. |

Experimental Protocols: A Roadmap for Inhibitor Development

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and evaluation of kinase inhibitors derived from the "Methyl 2-amino-4-hydroxy-5-methoxybenzoate" scaffold.

General Protocol for Amide Coupling at the 2-Amino Position

This protocol describes a standard procedure for the acylation of the 2-amino group, a key step in generating a library of diverse inhibitors.

Materials:

-

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 2-amino-4-hydroxy-5-methoxybenzoate (1 equivalent) in anhydrous DMF.

-

Add the desired carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Biochemical Evaluation: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a robust, high-throughput method for determining the in vitro potency (IC50) of inhibitors against a specific kinase.[1]

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Test compounds (serially diluted)

-

HTRF KinEASE™ kit (containing Eu3+-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin)

-

Assay buffer

-

Stop solution (containing EDTA)

-

384-well low-volume white plates

Procedure:

-

Enzymatic Reaction:

-

Add 2 µL of test compound dilution to the assay plate.

-

Add 4 µL of a mix of kinase and biotinylated substrate in assay buffer.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the enzymatic reaction by adding 10 µL of the HTRF detection mix (containing the Eu3+-cryptate antibody and XL665-streptavidin in stop solution).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

Caption: High-level workflow for the HTRF kinase assay.

Cellular Target Engagement: Western Blot Analysis of Substrate Phosphorylation

A critical step in validating a kinase inhibitor is to demonstrate its activity in a cellular context. This protocol outlines a general method for assessing the inhibition of a specific kinase by monitoring the phosphorylation status of its downstream substrate.

Materials:

-

Cell line expressing the target kinase and substrate

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for the desired time.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentration and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

-

Caption: Workflow for cellular kinase phosphorylation assay.

Kinome Selectivity Profiling: A Critical Step for Lead Candidate Advancement

Achieving selectivity is a major challenge in kinase inhibitor development. Early assessment of a compound's selectivity profile across the human kinome is essential to identify potential off-target effects and to guide lead optimization. Several commercial services offer comprehensive kinase profiling panels.[5]

Commonly Used Platforms:

-

Radiometric Assays: Classic filter-binding assays that measure the incorporation of radiolabeled phosphate.

-

Luminescent Assays: Such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

-

Label-Free Assays: Including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which directly measure the binding affinity of the inhibitor to the kinase.

-

Cell-Based Assays: Like the NanoBRET™ Target Engagement assay, which measures compound binding to the target kinase in live cells.[5]

The choice of platform will depend on the stage of the drug discovery program and the specific questions being addressed.

Conclusion

The "Methyl 2-amino-4-hydroxy-5-methoxybenzoate" scaffold represents a promising and largely untapped resource for the discovery of novel kinase inhibitors. Its inherent kinase-binding features, coupled with strategically positioned functional groups for SAR exploration and synthetic tractability, make it an attractive starting point for drug discovery campaigns. By employing the synthetic strategies and robust evaluation protocols outlined in this guide, researchers can systematically explore the potential of this scaffold to generate next-generation kinase inhibitors with superior potency, selectivity, and therapeutic potential.

References

-

Glyn, R. J., & Pattison, G. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Goldberg, F. W., et al. (2016). Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1133-1138. [Link]

-

Wang, Y., et al. (2023). Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega, 8(28), 25293-25304. [Link]

-

Wang, Z., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters, 25(3), 534-540. [Link]

Sources

The Emerging Potential of Methyl 2-amino-4-hydroxy-5-methoxybenzoate Derivatives in Therapeutics: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the Substituted Aminobenzoic Acid Scaffold

In the landscape of modern drug discovery, the substituted aminobenzoic acid motif stands as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents. Its inherent functionalities—an aromatic ring, an amino group, and a carboxylic acid ester—provide a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This guide focuses on the untapped potential of a specific, yet underexplored, member of this family: Methyl 2-amino-4-hydroxy-5-methoxybenzoate (CAS 848092-84-2).

While direct derivatives of this precise molecule are in the nascent stages of development, a comprehensive analysis of its isomers and structurally related compounds reveals a compelling rationale for its investigation, particularly in the realm of oncology and kinase inhibition. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the therapeutic promise of Methyl 2-amino-4-hydroxy-5-methoxybenzoate derivatives by drawing evidence-based analogies from its well-validated chemical neighbors. We will explore synthetic strategies, delve into mechanisms of action, and provide actionable experimental protocols to guide the exploration of this promising chemical space.

The Quinazoline Core: A Proven Pathway to Kinase Inhibition

A primary and highly probable therapeutic application for derivatives of Methyl 2-amino-4-hydroxy-5-methoxybenzoate is in the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a cornerstone of many targeted cancer therapies, including FDA-approved drugs like gefitinib and erlotinib.[1][2] These molecules function by competing with ATP for the binding site on receptor tyrosine kinases (RTKs), thereby disrupting the signaling pathways that drive tumor growth and proliferation.[1][3]

The strategic advantage of Methyl 2-amino-4-hydroxy-5-methoxybenzoate lies in its specific substitution pattern, which provides a blueprint for constructing potent and selective kinase inhibitors. The 2-amino group is poised for cyclization to form the pyrimidine ring of the quinazoline core, while the 4-hydroxy and 5-methoxy groups can be leveraged to enhance binding affinity and modulate pharmacokinetic properties.

Anticipated Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

The anticancer activity of quinazoline derivatives is predominantly attributed to their ability to inhibit protein kinases.[1][3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] Quinazoline-based inhibitors typically bind to the ATP pocket of kinases, preventing the phosphorylation of downstream substrates and effectively halting the signal transduction cascade.[1][4]

Key kinases that are frequently targeted by quinazoline-based drugs and represent promising targets for derivatives of Methyl 2-amino-4-hydroxy-5-methoxybenzoate include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many solid tumors, making it a prime target for anticancer therapies.[6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8]

The amino and methoxy groups on the benzene ring of the quinazoline scaffold can form critical hydrogen bonds and hydrophobic interactions within the kinase binding pocket, enhancing the inhibitor's potency and selectivity.[9][10]

Synthetic Strategies: Building Bioactive Derivatives

The synthesis of therapeutically relevant quinazoline derivatives from a Methyl 2-amino-4-hydroxy-5-methoxybenzoate starting material would likely follow established medicinal chemistry routes. A plausible and efficient approach involves the construction of a 4-anilinoquinazoline core, a common feature in many potent kinase inhibitors.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for quinazoline derivatives.

Key Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative (Analogous)

The following protocol is adapted from established methods for the synthesis of similar quinazoline-based kinase inhibitors and serves as a template for derivatives of Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

Step 1: Synthesis of the Quinazolinone Intermediate

-

To a solution of Methyl 2-amino-4-hydroxy-5-methoxybenzoate in a high-boiling point solvent (e.g., ethanol), add formamidine acetate.

-

Heat the mixture at reflux with stirring for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and allow the product to precipitate.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Chlorination to Form the 4-Chloroquinazoline

-

Suspend the quinazolinone intermediate in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloroquinazoline derivative.

Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline

-

Dissolve the 4-chloroquinazoline derivative and a desired substituted aniline in a suitable solvent (e.g., isopropanol or DMF).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) to remove impurities.

-

Purify the final product by recrystallization or column chromatography to yield the target 4-anilinoquinazoline derivative.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of newly synthesized derivatives must be evaluated through a series of in vitro and in vivo assays. A primary focus for derivatives of Methyl 2-amino-4-hydroxy-5-methoxybenzoate would be their kinase inhibitory activity and their antiproliferative effects on cancer cell lines.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. A variety of formats are available, including chemiluminescence, fluorescence, and radiometric assays.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Chemiluminescence)

This protocol is a representative example for assessing the inhibitory activity against VEGFR-2.[11]

-

Plate Preparation: Coat a 96-well plate with VEGF165 protein and block non-specific binding sites.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add a solution of biotinylated VEGFR-2 to the wells.

-

Incubation: Incubate the plate at room temperature to allow for binding between the enzyme, substrate, and inhibitor.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated VEGFR-2.

-

Wash the plate again.

-

Add a chemiluminescent HRP substrate.

-

-

Data Acquisition: Measure the chemiluminescence signal using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Antiproliferative Assays

These assays determine the effect of a compound on the growth and viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ (growth inhibition of 50%) or IC₅₀ (inhibitory concentration of 50%) value for the compound.

Quantitative Data for Analogous Quinazoline Derivatives

The following table summarizes the biological activity of several quinazoline derivatives that are structurally related to potential derivatives of Methyl 2-amino-4-hydroxy-5-methoxybenzoate, providing a benchmark for expected potency.

| Compound Class | Target(s) | Activity (IC₅₀/GI₅₀) | Cell Line(s) |

| Quinazolin-4(3H)-one derivative | EGFR | GI₅₀ = 0.789 µM | NCI-H460 (NSC Lung Cancer)[6] |

| 4-Anilinoquinazoline derivative | EGFR | IC₅₀ = 0.13 µM | Enzyme Assay[12] |

| 4-Anilinoquinazoline derivative | VEGFR-2 | IC₅₀ = 0.56 µM | Enzyme Assay[12] |

| Quinazoline-Isatin Hybrid | Multi-kinase (CDK2, EGFR, VEGFR-2, HER2) | IC₅₀ = 0.076 - 0.183 µM | Enzyme Assays[13] |

| Thioacetyl-benzohydrazide quinazolin-4-one | VEGFR-2 | IC₅₀ = 4.6 µM | Enzyme Assay[14] |

Signaling Pathways and Downstream Effects

The inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2 by quinazoline derivatives leads to the suppression of critical downstream signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds.

Caption: Inhibition of RTK signaling by quinazoline derivatives.

Conclusion and Future Directions